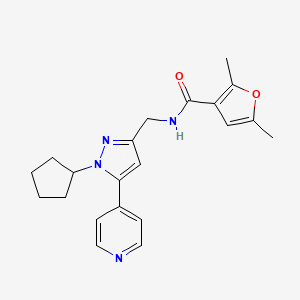

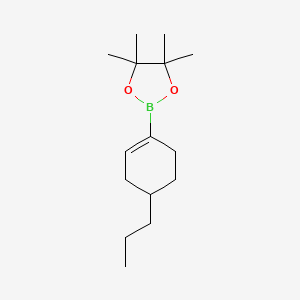

![molecular formula C10H10N2O3 B2849059 methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate CAS No. 400077-56-7](/img/structure/B2849059.png)

methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate” is an organic compound. The “2E” and “(E)” in the name refer to the configuration of the double bonds in the molecule, following the E-Z naming system for alkenes . The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also has an amine group (-NH2), a carbonyl group (C=O), and a methyl ester group (-COOCH3).

Scientific Research Applications

Catalytic Activation and Hydrogenation

The application of related pyridine-based ligands, such as 2-(aminomethyl)pyridine, in catalytic processes illustrates the potential of similar compounds in activating ruthenium complexes. These complexes are used for the catalytic hydrogenation of ketones, demonstrating a mechanism that could be relevant for methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate in synthetic chemistry. The ligand's structure, particularly the pyridyl group, plays a crucial role in the activation and efficiency of the catalysis, highlighting the importance of specific chemical modifications for enhanced reactivity and selectivity (Hadžović et al., 2007).

Ring Opening Reactions

The compound demonstrates utility in the ring opening of cycloadducts derived from enamines of cyclic ketones and methyl propynoate. This showcases its potential in synthetic pathways that require the manipulation of ring structures to yield specific isomers or derivatives. The ability to facilitate ring opening and subsequent isomerization processes underlines its versatility in organic synthesis (Egberink et al., 2010).

Scaffold for Heterocyclic Compounds

The use of similar pyridine-based compounds as scaffolds for the synthesis of highly functionalized heterocyclic compounds is another significant application. This approach enables the generation of diverse chemical entities with potential applications in drug discovery, materials science, and as intermediates in organic synthesis. The ability to serve as a precursor for various functionalized isoxazoles highlights its utility in constructing complex molecular architectures (Ruano, Fajardo, & Martín, 2005).

Unusual Recyclization Processes

Studies on derivatives similar to this compound reveal their potential in undergoing unusual recyclization processes. This characteristic can be harnessed in synthetic strategies aimed at obtaining novel cyclic compounds or in the transformation of existing molecules into more complex structures. The exploration of such recyclization reactions opens new avenues in synthetic organic chemistry, offering pathways to otherwise challenging to synthesize compounds (Gimalova et al., 2013).

Properties

IUPAC Name |

methyl (Z)-3-hydroxy-2-methanimidoyl-3-pyridin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)8(6-11)9(13)7-2-4-12-5-3-7/h2-6,11,13H,1H3/b9-8-,11-6? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWRSJQYMJQQFP-DHCHFSAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C1=CC=NC=C1)O)C=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(/C1=CC=NC=C1)\O)/C=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

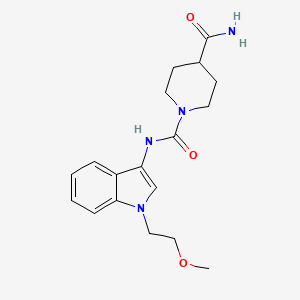

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

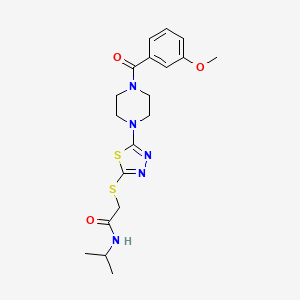

![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

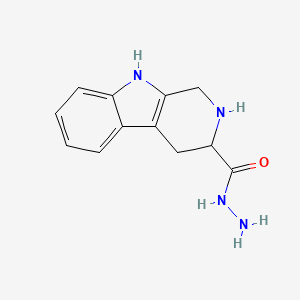

![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)